10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene typically involves the bromination of 9-(p-methyl phenyl)-2-methyl anthracene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or light.
Example Reaction: [ \text{9-(p-methyl phenyl)-2-methyl anthracene} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in optimizing the process.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation Reactions: The anthracene core can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 10-substituted derivatives.
Oxidation: Formation of anthraquinones.
Reduction: Formation of de-brominated or hydrogenated anthracenes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s polycyclic aromatic structure may interact with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromoanthracene
- 10-Bromo-9-phenylanthracene
- 9-(p-Methyl phenyl)-2-methyl anthracene
Comparison
10-Bromo-9-(p-methyl phenyl)-2-methyl anthracene is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and physical properties. Compared to 9-Bromoanthracene, the additional phenyl and methyl groups can enhance its solubility and alter its electronic properties, making it more suitable for specific applications in organic electronics and photochemistry.
Properties
Molecular Formula |
C22H17Br |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
10-bromo-2-methyl-9-(4-methylphenyl)anthracene |
InChI |
InChI=1S/C22H17Br/c1-14-7-10-16(11-8-14)21-17-5-3-4-6-18(17)22(23)19-12-9-15(2)13-20(19)21/h3-13H,1-2H3 |
InChI Key |
NWYVSHVYLKKEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C(C4=CC=CC=C42)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.